

Application Notes and Protocols for Usp7-IN-9 in Preclinical Research

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Compound of Interest

Compound Name: *Usp7-IN-9*

Cat. No.: *B12401491*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp7-IN-9 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair, cell cycle regulation, and immune response.[1][2] Dysregulation of USP7 has been linked to the progression of numerous cancers, making it a promising therapeutic target.[1][3]

Usp7-IN-9 exerts its effects by inducing apoptosis and causing cell cycle arrest at the G0/G1 and S phases in cancer cells.[4][5] Mechanistically, it leads to a reduction in the protein levels of the oncoproteins MDM2 and DNMT1, while concurrently increasing the levels of the tumor suppressor proteins p53 and p21.[4][6]

These application notes provide a comprehensive overview of the preparation and potential in vivo application of **Usp7-IN-9** for animal studies, based on its known chemical properties and drawing parallels from other USP7 inhibitors.

Data Presentation

Chemical and Pharmacological Properties of Usp7-IN-9

Property	Value	Reference
Molecular Formula	C35H38ClN7O5	[7]
Molecular Weight	684.18 g/mol	[7]
IC50 (USP7)	40.8 nM	[4][5]
Solubility	DMSO: 100 mg/mL (128.36 mM)	[8]

In Vitro Cellular Activity of Usp7-IN-9

Cell Line	Activity	Concentration	Time	Reference
RS4;11	Induces apoptosis, arrests cell progression at G0/G1 and S phases	Not Specified	Not Specified	[4][5]
LNCaP	High inhibitory activity (IC50 = 29.6 nM)	0-50 μ M	3 or 6 days	[6]
RS4;11	High inhibitory activity (IC50 = 41.6 nM)	0-50 μ M	3 or 6 days	[6]
General Cancer Cells	Reduces protein levels of MDM2 and DNMT1	0.1-1 μ M	24 hours	[4][6]
General Cancer Cells	Increases protein levels of p53 and p21	0.1-1 μ M	24 hours	[4][6]

Note: To date, no specific in vivo pharmacokinetic or dosing data for **Usp7-IN-9** has been published in peer-reviewed literature. The following protocols are therefore generalized based on the compound's properties and common practices for poorly soluble inhibitors.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of **Usp7-IN-9** for in vitro assays.

Materials:

- **Usp7-IN-9** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Aseptically weigh the desired amount of **Usp7-IN-9** powder.
- Add the appropriate volume of DMSO to achieve a 100 mg/mL (128.36 mM) stock solution.
[8]
- Vortex the solution thoroughly to facilitate dissolution.
- If necessary, use an ultrasonic bath to ensure complete solubilization.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Proposed Protocol for In Vivo Formulation and Administration

Disclaimer: This protocol is a general guideline due to the absence of published in vivo studies for **Usp7-IN-9**. Formulation and dosage should be optimized for each specific animal model and experimental design.

Objective: To prepare a formulation of **Usp7-IN-9** suitable for oral or intraperitoneal administration in animal models (e.g., mice).

Background: Like many small molecule inhibitors, **Usp7-IN-9** has poor aqueous solubility. Therefore, a suitable vehicle is required to achieve a stable and homogenous suspension or solution for in vivo delivery. Common strategies for such compounds include the use of co-solvents, surfactants, and suspending agents.

Materials:

- **Usp7-IN-9** powder
- Vehicle components (select one of the options below)
- Sterile, depyrogenated water
- Homogenizer or sonicator
- Sterile dosing syringes and needles

Vehicle Options for Poorly Soluble Compounds:

- Option 1: Tween 80/PEG400 Formulation:
 - 5-10% DMSO
 - 10-25% Tween 80
 - 30-60% Polyethylene glycol 400 (PEG400)
 - Remaining volume with sterile saline or water
- Option 2: Methylcellulose/Tween 80 Formulation:
 - 0.5-1% Methylcellulose in sterile water
 - 0.1-0.5% Tween 80
 - (Optional) 1-5% DMSO

Formulation Protocol:

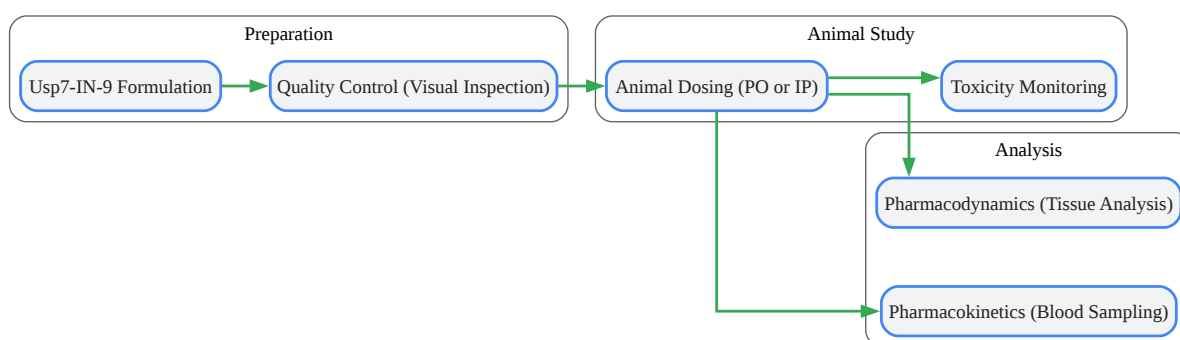
- Weigh the required amount of **Usp7-IN-9** for the desired dose and number of animals.
- In a sterile container, add the organic solvent component of the chosen vehicle first (e.g., DMSO, PEG400).
- Add the **Usp7-IN-9** powder to the organic solvent and vortex or sonicate until fully dissolved.
- Gradually add the other vehicle components (e.g., Tween 80, methylcellulose solution) while continuously mixing or homogenizing.
- Continue mixing until a uniform and stable suspension or solution is achieved.
- Visually inspect the formulation for any precipitation before each use.
- Prepare the formulation fresh daily or assess its stability if stored.

Administration Protocol (Example for Mice):

- **Animal Handling:** Acclimatize animals to the experimental conditions and handle them according to approved institutional animal care and use committee (IACUC) protocols.
- **Dose Calculation:** Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose (mg/kg). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
- **Administration:**
 - **Oral (PO):** Administer the calculated volume using an appropriate-sized oral gavage needle.
 - **Intraperitoneal (IP):** Administer the calculated volume using a sterile syringe and needle into the intraperitoneal cavity.
- **Monitoring:** Observe the animals for any signs of toxicity or adverse reactions post-administration.

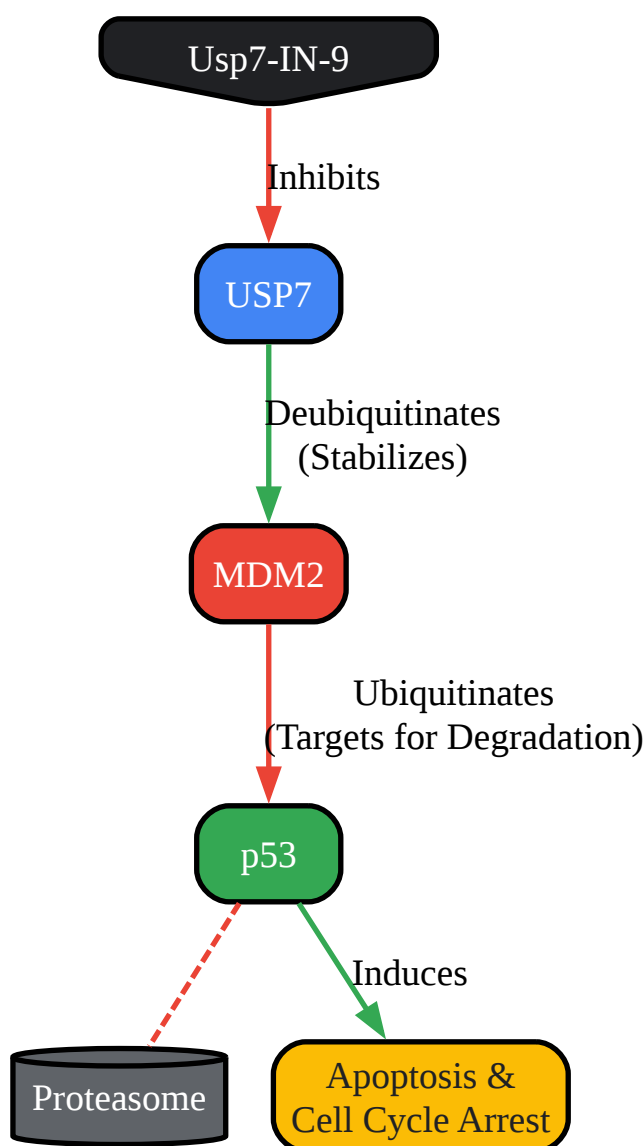
- Pharmacokinetic/Pharmacodynamic Studies: Collect blood samples or tissues at predetermined time points to analyze drug concentration (PK) or target engagement (PD), such as changes in p53 or MDM2 levels in tumor tissue.

Mandatory Visualizations



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Caption: Experimental workflow for in vivo studies with **Usp7-IN-9**.



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Caption: The p53-MDM2 signaling pathway and the inhibitory action of **Usp7-IN-9**.

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